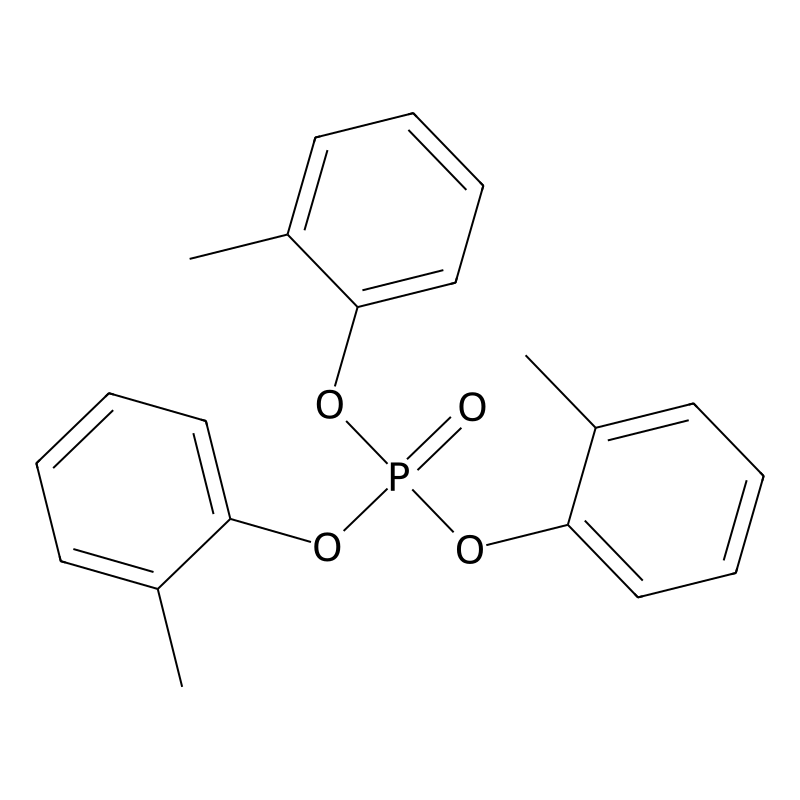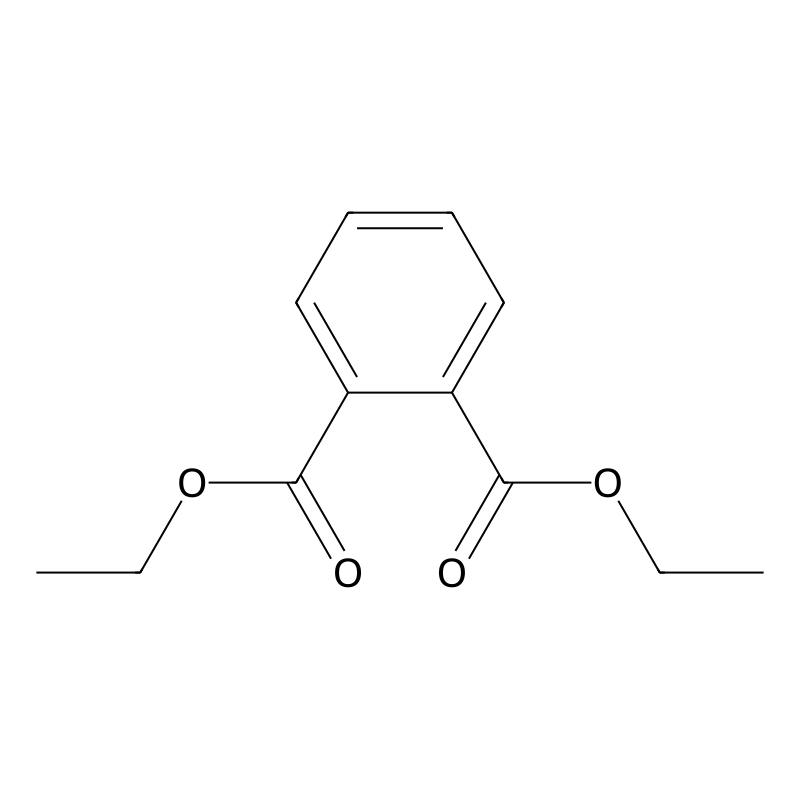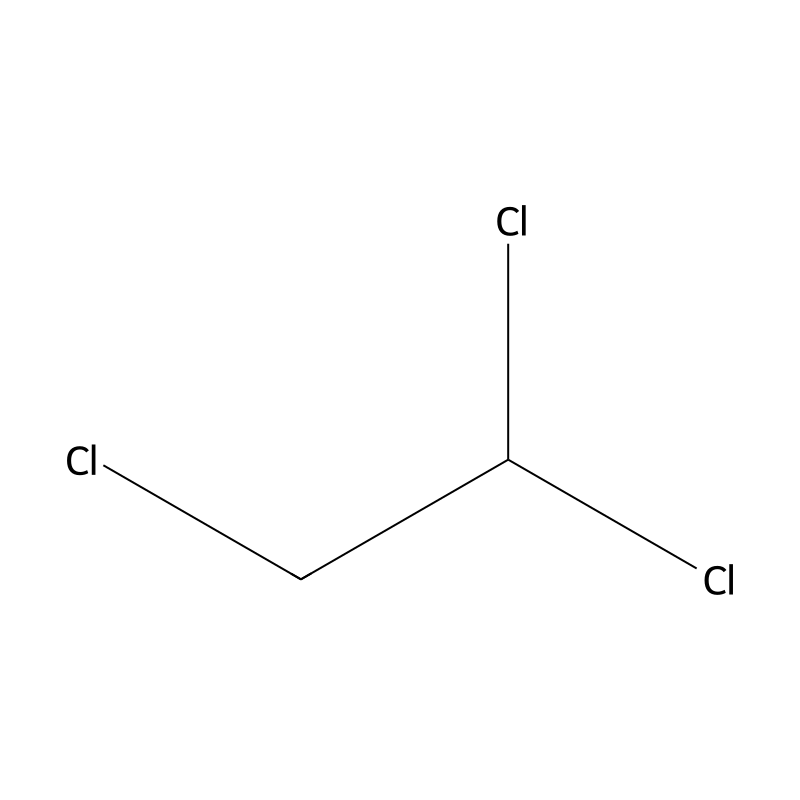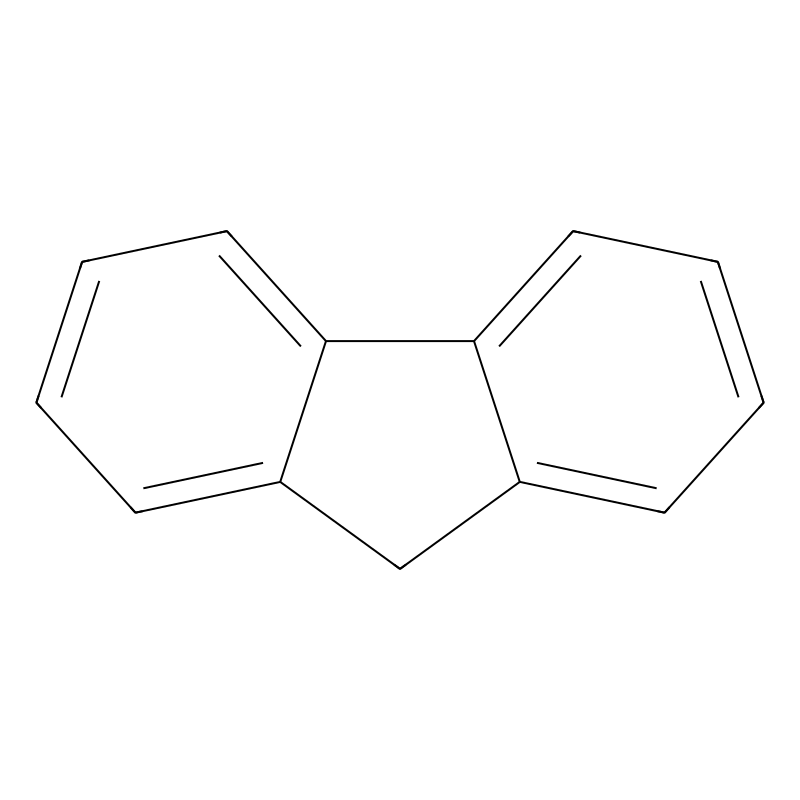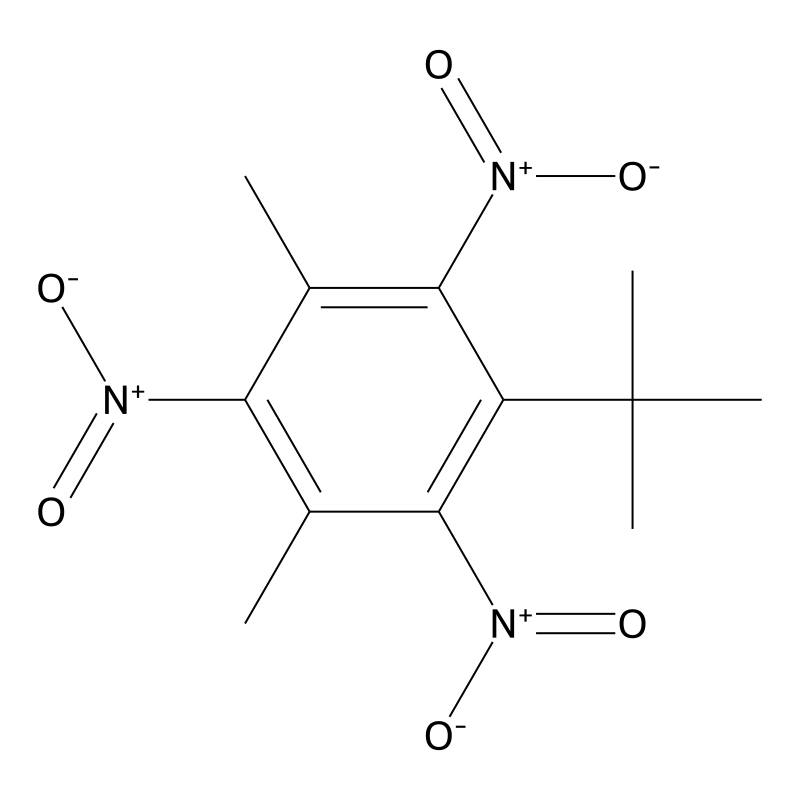Organic Pollutant Standards
CAS No.:78-30-8
Molecular Formula:C21H21O4P
Molecular Weight:368.4 g/mol
Availability:
In Stock
CAS No.:84-66-2
Molecular Formula:C12H14O4
C6H4(COOC2H5)2
C12H14O4
C6H4(COOC2H5)2
C12H14O4
Molecular Weight:222.24 g/mol
Availability:
In Stock
CAS No.:79-00-5
Molecular Formula:C2H3Cl3
CHCl2CH2Cl
C2H3Cl3
CHCl2CH2Cl
C2H3Cl3
Molecular Weight:133.4 g/mol
Availability:
In Stock
CAS No.:86-73-7
Molecular Formula:C13H10
Molecular Weight:166.22 g/mol
Availability:
In Stock
CAS No.:81-15-2
Molecular Formula:C12H15N3O6
Molecular Weight:297.26 g/mol
Availability:
In Stock
CAS No.:838-88-0
Molecular Formula:C15H18N2
Molecular Weight:226.32 g/mol
Availability:
In Stock
